molecular formula C12H12O4 B8416270 3-(3-Methoxybenzoyl)-dihydrofuran-2-one

3-(3-Methoxybenzoyl)-dihydrofuran-2-one

Cat. No.: B8416270
M. Wt: 220.22 g/mol
InChI Key: VEZWFPSTKAJKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxybenzoyl)-dihydrofuran-2-one is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-(3-methoxybenzoyl)oxolan-2-one

InChI

InChI=1S/C12H12O4/c1-15-9-4-2-3-8(7-9)11(13)10-5-6-16-12(10)14/h2-4,7,10H,5-6H2,1H3

InChI Key

VEZWFPSTKAJKER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCOC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of γ-butyrolactone (2 g, 23.3 mmol) in dehydrated tetrahydrofuran (250 ml) was cooled to −78° C. under a nitrogen atmosphere, and dehydrated tetrahydrofuran solution of 3-methoxybenzoyl chloride (4.17 g, 24.5 mmol) was added, followed by slow addition of lithium hexamethyldisilazide (LHMDS, 1M tetrahydrofuran solution, 46.6 ml, 46.6 mmol). After stirring for 1 hour, saturated sodium hydrogencarbonate aqueous solution (50 ml) was added at −78° C. followed by quenching. After extraction with ethyl acetate (200 ml), the organic layer was washed with brine (2×200 ml), dried over sodium sulfate, and subsequently the solvent was removed under reduced pressure, to obtain a crude product as a yellow oil. The crude was purified by silica gel column chromatography (hexane/ethyl acetate=50/50), to obtain the desired compound as a yellow solid (1.84 g, 36%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
46.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.17 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
36%

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